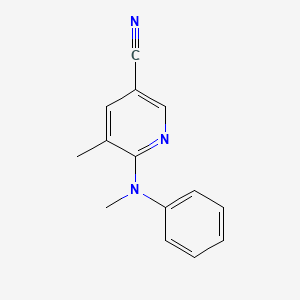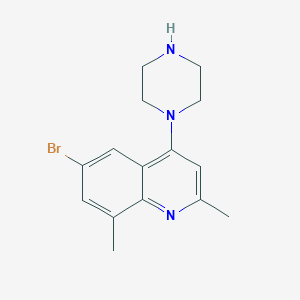
6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline is a quinoline derivative with a bromine atom at the 6th position, two methyl groups at the 2nd and 8th positions, and a piperazine ring at the 4th position. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline typically involves the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.
Methylation: Addition of methyl groups at the 2nd and 8th positions.
Piperazine Substitution: Introduction of the piperazine ring at the 4th position.
The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as bromine, methyl iodide, and piperazine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl groups to carboxylic acids.
Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-4-(piperazin-1-yl)quinoline
- 7-Bromo-4-(piperazin-1-yl)quinoline
- 7-Methoxy-4-(piperazin-1-yl)quinoline
- 7-chloro-4-piperazin-1-yl-quinoline
Uniqueness
6-Bromo-2,8-dimethyl-4-(piperazin-1-yl)quinoline is unique due to the presence of both bromine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Eigenschaften
Molekularformel |
C15H18BrN3 |
|---|---|
Molekulargewicht |
320.23 g/mol |
IUPAC-Name |
6-bromo-2,8-dimethyl-4-piperazin-1-ylquinoline |
InChI |
InChI=1S/C15H18BrN3/c1-10-7-12(16)9-13-14(8-11(2)18-15(10)13)19-5-3-17-4-6-19/h7-9,17H,3-6H2,1-2H3 |
InChI-Schlüssel |
LJKQVBHDVHPKPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)N3CCNCC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


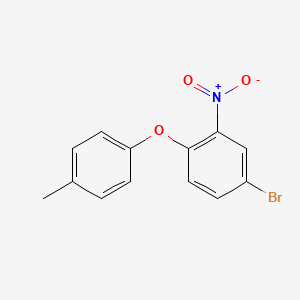
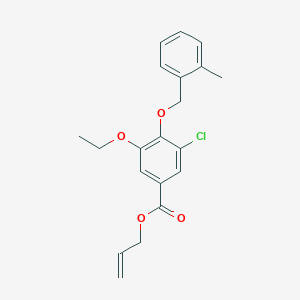
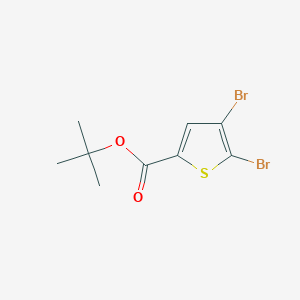
![(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol](/img/structure/B13010767.png)
![1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B13010793.png)

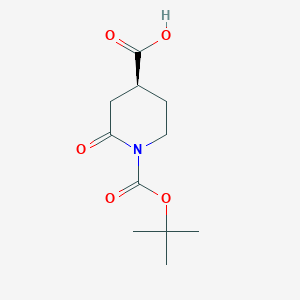

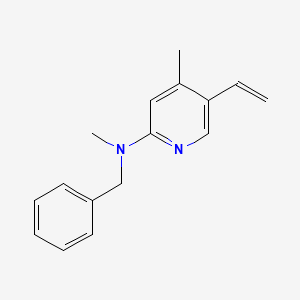
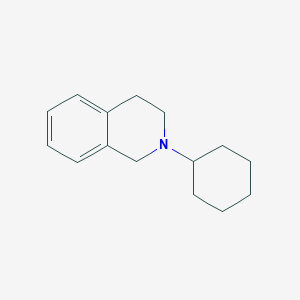
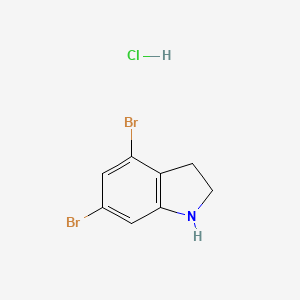
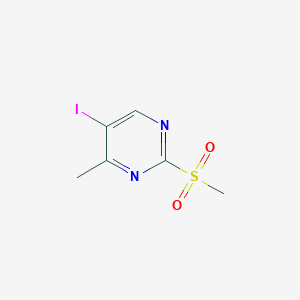
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
